

Boc-Aminooxy-PEG4-CH2CO2H chemical structure and properties

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Compound of Interest

Compound Name: Boc-Aminooxy-PEG4-CH2CO2H

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An In-depth Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Boc-Aminooxy-PEG4-CH2CO2H**, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, experimental protocols for its use, and its role in complex biological pathways.

Chemical Structure and Properties

Boc-Aminooxy-PEG4-CH2CO2H is a versatile crosslinking reagent featuring a Boc-protected aminooxy group at one terminus and a carboxylic acid at the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the highly reactive aminooxy functionality, which can be readily removed under mild acidic conditions. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with carbodiimide reagents such as EDC in the presence of N-hydroxysuccinimide (NHS).

The PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is a significant advantage in biological applications.[1][2] The flexibility and length of the PEG chain can also be critical in optimizing the biological activity of the final



conjugate, for instance, by enabling the formation of a stable ternary complex in the case of Proteolysis Targeting Chimeras (PROTACs).[3][4]

Physicochemical Properties

The key physicochemical properties of **Boc-Aminooxy-PEG4-CH2CO2H** are summarized in the table below. This data is essential for designing and executing experiments involving this linker.

Property	Value	Reference(s)
Chemical Formula	C15H29NO9	[1]
Molecular Weight	367.4 g/mol	[1]
CAS Number	2028281-90-3	[1]
Appearance	Pale yellow or colorless oily matter	[5]
Purity	Typically ≥95% - 98%	[1][6]
Solubility	Soluble in Water, DMSO, DCM, DMF	[2]
Storage Conditions	-20°C, desiccated	[1]

Applications in Drug Development and Bioconjugation

The bifunctional nature of **Boc-Aminooxy-PEG4-CH2CO2H** makes it a valuable tool in several areas of drug development and bioconjugation.

PROTAC Linkers

This molecule is frequently employed as a linker in the synthesis of PROTACs.[7][8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12][13] The linker plays a crucial role in a PROTAC's efficacy by dictating the



distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.[3][4] The PEG4 spacer in **Boc-Aminooxy-PEG4-CH2CO2H** provides the necessary flexibility and hydrophilicity to facilitate this interaction.[14] [15]

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, this linker can be used to attach a cytotoxic payload to an antibody.[16] The aminoxy group allows for site-specific conjugation to aldehyde or ketone groups that can be introduced into the antibody, for example, by mild oxidation of the carbohydrate moieties in the Fc region.[16] This results in a stable oxime linkage and allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[16]

Bioconjugation and Surface Modification

The dual reactivity of **Boc-Aminooxy-PEG4-CH2CO2H** enables its use in a wide range of bioconjugation applications, such as labeling proteins, peptides, and other biomolecules.[17] It can also be used to functionalize surfaces, such as nanoparticles and microarrays, to introduce specific chemical handles for subsequent immobilization of biomolecules.

Experimental Protocols

This section provides detailed methodologies for the key chemical transformations involving **Boc-Aminooxy-PEG4-CH2CO2H**. These protocols are intended as a general guide and may require optimization for specific applications.

Boc Deprotection of the Aminooxy Group

The Boc protecting group can be removed under mild acidic conditions to yield the free aminooxy group.

Materials:

- Boc-Aminooxy-PEG4-CH2CO2H
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)



- Cold diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Protocol:

- Dissolve Boc-Aminooxy-PEG4-CH2CO2H (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[18]
- Cool the solution to 0°C using an ice bath.
- Slowly add TFA (10 equivalents) to the stirred solution.[18]
- Remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[18]
- Add cold diethyl ether to the residue to precipitate the deprotected product.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Activation of the Carboxylic Acid Group (EDC/NHS Coupling)

The terminal carboxylic acid can be activated to an NHS ester for subsequent reaction with a primary amine.

Materials:

Boc-Aminooxy-PEG4-CH2CO2H



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Conjugation Buffer (e.g., 0.1 M MES, pH 4.5-5)
- Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)
- Desalting column

Protocol:

- Equilibrate EDC and NHS to room temperature before opening.[19]
- Dissolve **Boc-Aminooxy-PEG4-CH2CO2H** in the conjugation buffer.
- Add EDC (e.g., 0.4 mg for a 1 ml reaction, final concentration ~2 mM) and NHS (e.g., 0.6 mg for a 1 ml reaction, final concentration ~5 mM) to the solution.[19]
- React for 15 minutes at room temperature.[19]
- (Optional) Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.[19]
- (Optional) Purify the activated linker from excess reagents using a desalting column equilibrated with the appropriate buffer for the subsequent reaction (e.g., PBS pH 7.2-7.5).[8]

Oxime Ligation with an Aldehyde or Ketone

The deprotected aminooxy group readily reacts with an aldehyde or ketone to form a stable oxime bond.

Materials:

- Deprotected Aminooxy-PEG4-CH2CO2H
- Aldehyde or ketone-containing molecule
- Reaction Buffer (e.g., PBS, pH 6.0-7.4)



- Aniline catalyst (optional, can accelerate the reaction)
- Acetone (for quenching)
- Purification system (e.g., HPLC or size-exclusion chromatography)

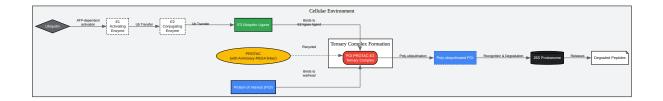
Protocol:

- Prepare a stock solution of the deprotected aminooxy-PEG4-CH2CO2H in the reaction buffer.
- Prepare a stock solution of the aldehyde or ketone-functionalized molecule in the same buffer.
- (Optional) Prepare a stock solution of the aniline catalyst.
- In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-PEG4-CH2CO2H (1.5-5 equivalents).
- (Optional) Add the aniline catalyst to a final concentration of 10-100 mM.
- Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by HPLC or mass spectrometry.
- Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess
 of acetone.
- Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

To illustrate the utility of **Boc-Aminooxy-PEG4-CH2CO2H** in a biological context, the following diagrams depict the PROTAC-mediated protein degradation pathway and a general experimental workflow for bioconjugation.

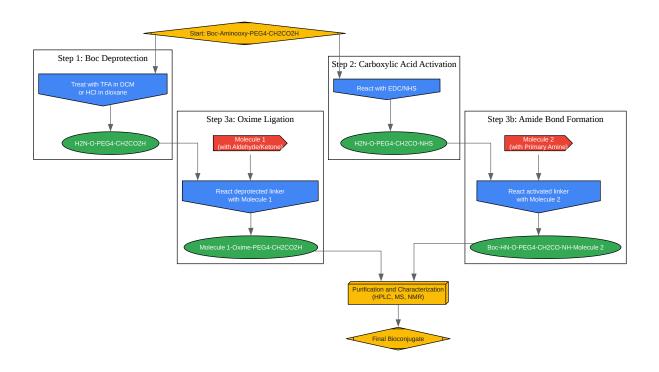




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Caption: PROTAC-mediated protein degradation pathway.





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Caption: General experimental workflow for bioconjugation.

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